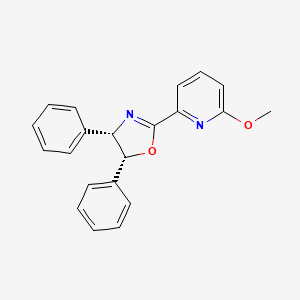

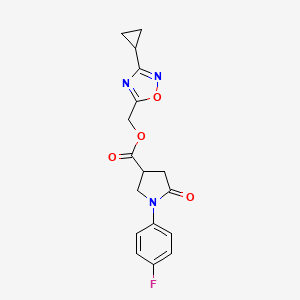

![molecular formula C15H10F3N3O2 B2472297 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 312922-11-5](/img/structure/B2472297.png)

5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are a dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .

Synthesis Analysis

Considerable methods have been devised to prepare these compounds . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines was established based on elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) .Chemical Reactions Analysis

The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile yielded the pyrazolo[1,5-a]pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- The compound has been synthesized as part of studies exploring new chemical entities with potential biological activities. For example, a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, showed effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).

Chemical Reactivity and Modification

- The reactivity of the pyrazolo[1,5-a]pyrimidine ring system has been explored to produce various derivatives. Regioselective synthesis techniques have been developed to functionalize these compounds at specific positions, demonstrating the versatility of this chemical framework (Drev et al., 2014).

Fluorescence and Photophysical Properties

- Certain trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit novel fluorescent properties. These compounds could potentially be used as fluorophores due to their strong fluorescence intensity, which exceeds that of their methyl analogues (Wu et al., 2006).

Antimicrobial Activity

- Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed potential as RNA polymerase inhibitors, which is a crucial mechanism for antibacterial and antifungal action (Abdallah & Elgemeie, 2022).

Other Biological Activities

- Various derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and assessed for their biological activities, including anticancer and anti-inflammatory effects. These studies contribute to the understanding of the structure-activity relationships of these compounds (Shaaban et al., 2008).

Wirkmechanismus

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit significant biological activities and are the dominant motif of many drugs .

Mode of Action

It is known that the unique reactivity of this class of compounds is exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines .

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of therapeutic potentials, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities .

Result of Action

It is known that pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of therapeutic potentials .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2/c1-8-2-4-9(5-3-8)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAFDTIBGLXITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

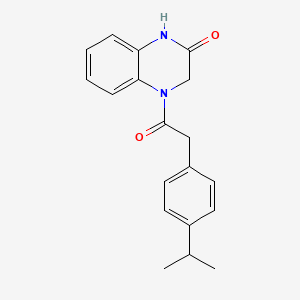

![6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2472214.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2472215.png)

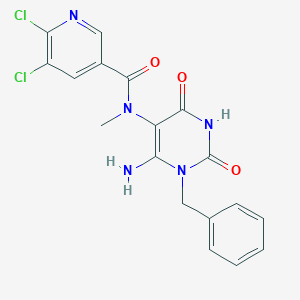

![1,3-dichloroisoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B2472217.png)

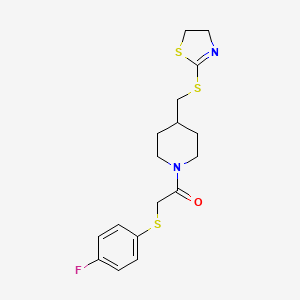

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472223.png)

![N-(3,5-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2472225.png)

![2-[4-(Bromomethyl)phenyl]acetonitrile](/img/structure/B2472228.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472229.png)

![methyl 1-[(N,N-dimethylcarbamoyl)methyl]-3-nitropyrazole-5-carboxylate](/img/structure/B2472232.png)

![4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2472235.png)